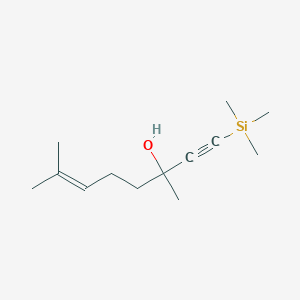
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL is an organic compound with the molecular formula C10H16OSi. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its unique structure, which includes both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL can be synthesized through the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale ethynylation reactions using specialized reactors that can handle the highly reactive nature of acetylene and the stringent conditions required for the reaction. The product is then purified through distillation or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma and stability.
作用機序
The mechanism of action of 3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL involves its interaction with various molecular targets and pathways. The compound’s alkyne and alkene groups allow it to participate in a range of chemical reactions, making it a versatile intermediate. In biological systems, it may interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,7-Dimethyl-6-octen-1-yn-3-ol:
Linalool: A naturally occurring terpene alcohol with a similar backbone but without the alkyne functionality.
Citronellol: Another terpene alcohol with a similar structure but different functional groups.
Uniqueness
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL is unique due to the presence of both an alkyne and an alkene group, as well as the trimethylsilyl protective group. This combination of functional groups makes it a valuable intermediate in organic synthesis, offering versatility in chemical reactions and stability during various synthetic processes.
特性
CAS番号 |
78813-35-1 |
|---|---|
分子式 |
C13H24OSi |
分子量 |
224.41 g/mol |
IUPAC名 |
3,7-dimethyl-1-trimethylsilyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C13H24OSi/c1-12(2)8-7-9-13(3,14)10-11-15(4,5)6/h8,14H,7,9H2,1-6H3 |
InChIキー |
KCBRLSJXCOJNBX-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(C)(C#C[Si](C)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


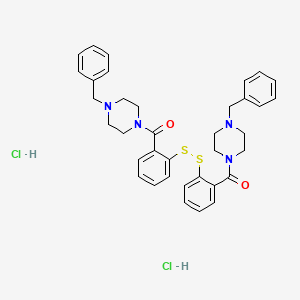

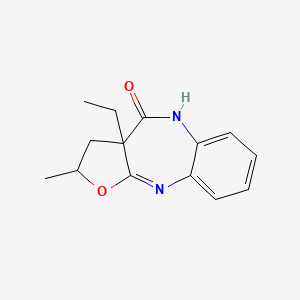

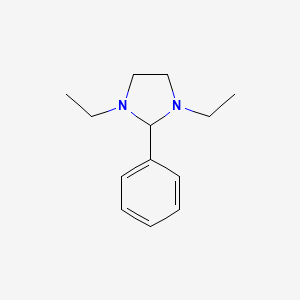

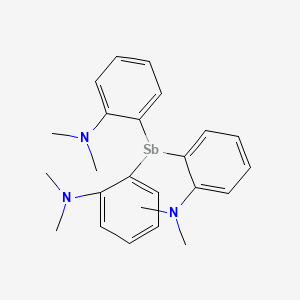
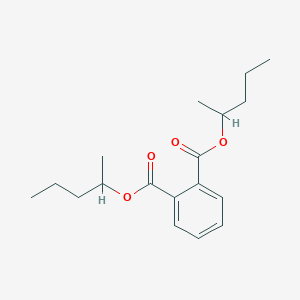
![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)
![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one](/img/structure/B14439768.png)
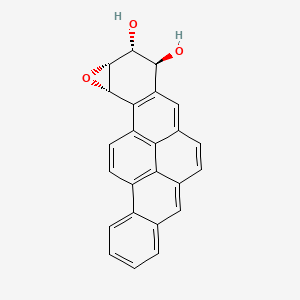
![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)

